
11-(Methylamino)undecan-1-ol
Vue d'ensemble
Description
“11-(Methylamino)undecan-1-ol” is a chemical compound with the CAS Number: 98603-16-8 . It has a molecular weight of 201.35 and is typically available in powder form .
Physical And Chemical Properties Analysis
“11-(Methylamino)undecan-1-ol” is a powder at room temperature . The exact physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Physicochemical Properties
11-(Methylamino)undecan-1-ol and its derivatives have applications in the synthesis and characterization of materials with novel properties. For instance, fatty (co)polyamides synthesized from 11-aminoundecanoic acid and other monomers demonstrated potential as UV powder coatings for heat-sensitive substrates due to their low glass transition temperatures and the ability to undergo photocrosslinking, enhancing the hardness of the coatings (Rejaibi et al., 2015).
Biological Evaluation of Derivatives
Derivatives of 11-(Methylamino)undecan-1-ol, such as clavaminol-G and its analogs, were synthesized and evaluated for their biological properties. These compounds, including 1-aminoundecan-2-ol derivatives, showed promising antimicrobial activity and cytotoxicity against various cell lines, indicating their potential in medical and pharmaceutical applications (Reddy et al., 2013).
Material Science and Nanotechnology
In material science, 11-(Methylamino)undecan-1-ol and its derivatives have been used in the synthesis of functional materials. For example, polymer nanoparticles with activated ester surfaces were prepared using surfmers derived from 11-(methylamino)undecan-1-ol, showing potential for various applications including biosensing and recognition (Herold et al., 2003). Additionally, fluorescent atomically precise Ag38 nanoclusters were synthesized using 11-azido-2-ol-undecane-thiolate derived from 11-(methylamino)undecan-1-ol, with potential applications in biomedicine and catalysis (Campi et al., 2021).
Propriétés
IUPAC Name |
11-(methylamino)undecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO/c1-13-11-9-7-5-3-2-4-6-8-10-12-14/h13-14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBQBSGDKAHCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(Methylamino)undecan-1-ol | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2472657.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aR,9S,10R,12aS,14bR)-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2472658.png)
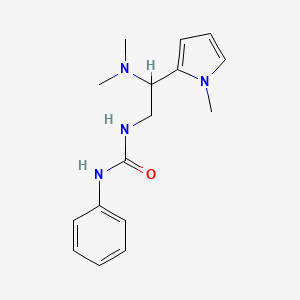
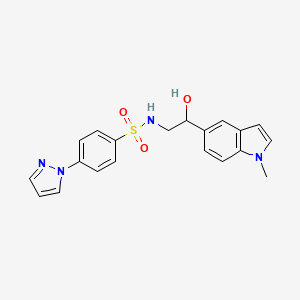
![Ethyl 2-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}acetate](/img/structure/B2472661.png)
![2-[({5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]-5-fluoro-1,3-benzothiazole](/img/structure/B2472666.png)
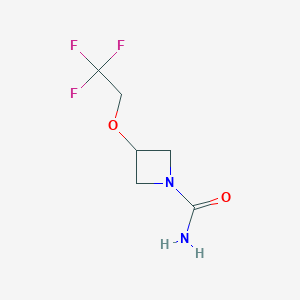
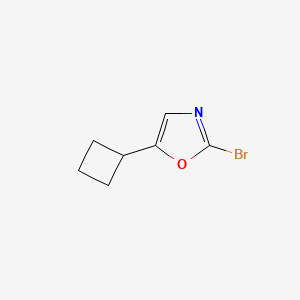
![9-methyl-2-(4-(4-nitrophenyl)piperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2472669.png)

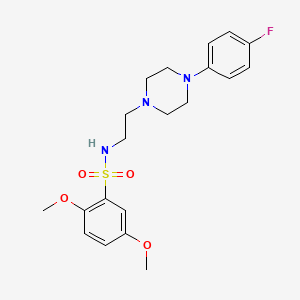
![N-(4-fluorophenyl)-6,7-dimethoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2472673.png)
